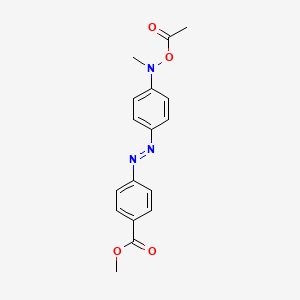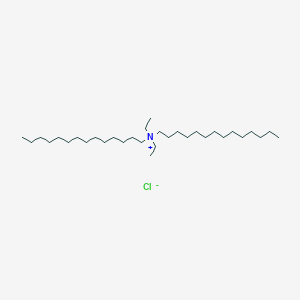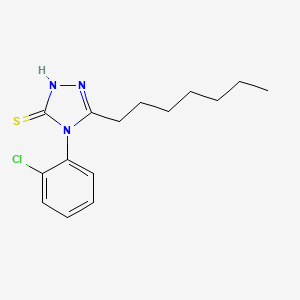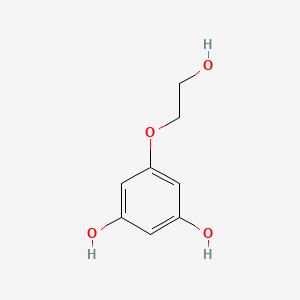![molecular formula C21H27NO3 B14647630 N-(2-Hydroxyphenyl)-2-[4-(2-methylbutan-2-yl)phenoxy]butanamide CAS No. 55697-77-3](/img/structure/B14647630.png)
N-(2-Hydroxyphenyl)-2-[4-(2-methylbutan-2-yl)phenoxy]butanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-Hydroxyphenyl)-2-[4-(2-methylbutan-2-yl)phenoxy]butanamide is an organic compound that belongs to the class of amides This compound features a hydroxyphenyl group, a phenoxy group with a branched alkyl substituent, and a butanamide backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Hydroxyphenyl)-2-[4-(2-methylbutan-2-yl)phenoxy]butanamide typically involves the following steps:
Formation of the Phenoxy Intermediate: The phenoxy group can be introduced through a nucleophilic substitution reaction between a phenol derivative and an appropriate alkyl halide.
Amide Bond Formation: The amide bond can be formed by reacting the phenoxy intermediate with a suitable amine under conditions that promote amide bond formation, such as using coupling reagents like EDCI or DCC.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve:
Batch or Continuous Flow Reactors: To optimize reaction conditions and improve yield.
Catalysts and Solvents: Use of specific catalysts and solvents to enhance reaction rates and selectivity.
化学反应分析
Types of Reactions
N-(2-Hydroxyphenyl)-2-[4-(2-methylbutan-2-yl)phenoxy]butanamide can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones.
Reduction: The amide group can be reduced to form amines.
Substitution: The phenoxy group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or borane (BH3).
Substitution: Electrophiles such as halogens (Cl2, Br2) or nitrating agents (HNO3).
Major Products
Oxidation: Quinones and related compounds.
Reduction: Amines and related derivatives.
Substitution: Halogenated or nitrated phenoxy derivatives.
科学研究应用
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Potential use as a biochemical probe or inhibitor.
Medicine: Exploration as a drug candidate for various therapeutic targets.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
作用机制
The mechanism by which N-(2-Hydroxyphenyl)-2-[4-(2-methylbutan-2-yl)phenoxy]butanamide exerts its effects depends on its specific application:
Molecular Targets: It may interact with enzymes, receptors, or other proteins.
Pathways Involved: It could modulate signaling pathways, metabolic processes, or gene expression.
相似化合物的比较
Similar Compounds
N-(2-Hydroxyphenyl)acetamide: A simpler analog with similar functional groups.
2-(4-tert-Butylphenoxy)butanamide: A compound with a similar butanamide backbone and phenoxy group.
Uniqueness
N-(2-Hydroxyphenyl)-2-[4-(2-methylbutan-2-yl)phenoxy]butanamide is unique due to its specific combination of functional groups, which may confer distinct chemical reactivity and biological activity compared to its analogs.
属性
CAS 编号 |
55697-77-3 |
|---|---|
分子式 |
C21H27NO3 |
分子量 |
341.4 g/mol |
IUPAC 名称 |
N-(2-hydroxyphenyl)-2-[4-(2-methylbutan-2-yl)phenoxy]butanamide |
InChI |
InChI=1S/C21H27NO3/c1-5-19(20(24)22-17-9-7-8-10-18(17)23)25-16-13-11-15(12-14-16)21(3,4)6-2/h7-14,19,23H,5-6H2,1-4H3,(H,22,24) |
InChI 键 |
HFYFDEAQCQNOLA-UHFFFAOYSA-N |
规范 SMILES |
CCC(C(=O)NC1=CC=CC=C1O)OC2=CC=C(C=C2)C(C)(C)CC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


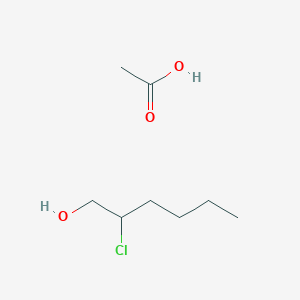
![4-{[(Prop-2-yn-1-yl)oxy]methoxy}butan-1-ol](/img/structure/B14647559.png)

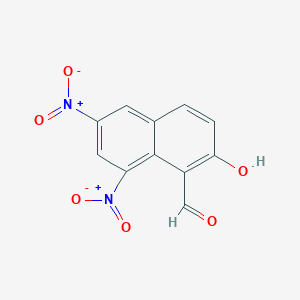
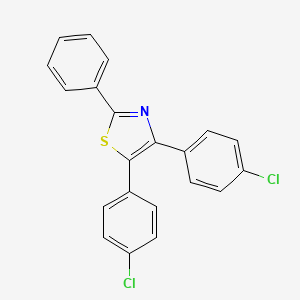
![4-[(4-Hydroxyphenyl)(methylsulfanyl)methylidene]morpholin-4-ium iodide](/img/structure/B14647582.png)
![5-Methoxy-2-[(methylsulfanyl)methyl]aniline](/img/structure/B14647596.png)
